3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one
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Overview
Description
3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a methoxy group, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.
Methoxy Group Addition: The methoxy group can be added through a methylation reaction using a methoxy donor such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential effects on biological systems.
Industrial Applications: The compound can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1-[4-(2-furylmethylamino)piperidin-1-yl]propan-1-one
- 3-Methoxy-1-[4-(3-furylmethylamino)piperidin-1-yl]propan-1-one
- 3-Methoxy-1-[4-(4-furylmethylamino)piperidin-1-yl]propan-1-one
Uniqueness
3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one is unique due to the presence of the 5-methylfuran ring, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
3-methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12-3-4-14(20-12)11-16-13-5-8-17(9-6-13)15(18)7-10-19-2/h3-4,13,16H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPSKINAUJZHJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CCN(CC2)C(=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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